molecular formula C23H26N2O2S B11345812 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11345812
M. Wt: 394.5 g/mol
InChI Key: MDOVWGXOALUTOA-UHFFFAOYSA-N
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}ACETAMIDE is a complex organic compound with a unique structure that includes phenoxy, thiazolyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}ACETAMIDE typically involves multiple steps. One common method involves the reaction of 2-[5-Methyl-2-(propan-2-yl)phenoxy]acethydrazide with ethyl [5-methyl-2-(propan-2-yl)phenoxy]acetate in ethanol, using a catalytic amount of anhydrous sodium acetate . The reaction mixture is refluxed for 2-3 hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazolyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of other valuable chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and thiazolyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}ACETAMIDE is unique due to its combination of phenoxy, thiazolyl, and acetamide groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H26N2O2S/c1-15(2)20-10-7-17(4)11-21(20)27-13-22(26)24-12-19-14-28-23(25-19)18-8-5-16(3)6-9-18/h5-11,14-15H,12-13H2,1-4H3,(H,24,26)

InChI Key

MDOVWGXOALUTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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